molecular formula C10H6N2O B1409360 3-Hydroxyquinoline-4-carbonitrile CAS No. 100517-53-1

3-Hydroxyquinoline-4-carbonitrile

Cat. No.: B1409360
CAS No.: 100517-53-1
M. Wt: 170.17 g/mol
InChI Key: HCVZROBIXCHBQQ-UHFFFAOYSA-N
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Description

3-Hydroxyquinoline-4-carbonitrile is a heterocyclic compound with the molecular formula C10H6N2O. It is a derivative of quinoline, featuring a hydroxyl group at the third position and a nitrile group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-4-carbonitrile typically involves the reaction of 3-hydroxyquinoline with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by a nitrile group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxyquinoline-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxyquinoline-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 3-Hydroxyquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxyquinoline-4-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Biological Activity

3-Hydroxyquinoline-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 3-position and a nitrile group at the 4-position of the quinoline ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity compared to related compounds.

Property Value
Molecular Formula C10H6N2O
Molecular Weight 174.17 g/mol
Melting Point 155-157 °C
Solubility Soluble in organic solvents

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism involves the disruption of microbial cell membranes and interference with metabolic pathways.

Anticancer Properties

The compound has demonstrated significant anticancer activity against various cancer cell lines. Studies have reported that it induces apoptosis in cancer cells, primarily through the activation of caspase pathways. For instance, in vitro assays revealed that this compound effectively reduced cell viability in human lung cancer (H460) and colorectal cancer (HT-29) cell lines, with IC50 values indicating potent activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in cellular processes, which can lead to reduced proliferation of cancer cells.
  • DNA Interaction : It has been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Oxidative Stress Modulation : The compound exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress within cells.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that this compound had superior activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics .
  • Anticancer Activity : In a recent study focusing on various quinoline derivatives, this compound was tested against multiple cancer cell lines. The compound exhibited IC50 values in the low micromolar range for H460 and HT-29 cells, demonstrating its potential as an effective anticancer agent .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Key Features Biological Activity
Quinoline Lacks functional groupsMinimal biological activity
3-Hydroxyquinoline Hydroxyl group at 3-positionModerate antimicrobial effects
4-Cyanoquinoline Nitrile group at 4-positionLimited anticancer properties
This compound Hydroxyl and nitrile groups confer enhanced reactivityStrong antimicrobial and anticancer activities

Properties

IUPAC Name

3-hydroxyquinoline-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-8-7-3-1-2-4-9(7)12-6-10(8)13/h1-4,6,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVZROBIXCHBQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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